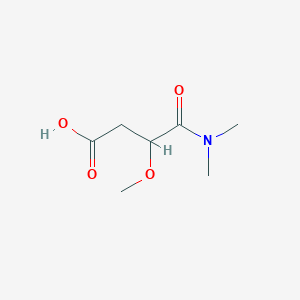

4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid

Description

4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid is a substituted oxobutanoic acid derivative characterized by a dimethylamino group and a methoxy substituent at the 3-position of the butanoic acid backbone. The methoxy group at the 3-position introduces steric and electronic effects, influencing reactivity and intermolecular interactions. This compound is structurally related to pharmacologically active derivatives, such as benzodiazepine conjugates, where the oxobutanoic acid moiety serves as a linker or functional group for prodrug design .

Properties

Molecular Formula |

C7H13NO4 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

4-(dimethylamino)-3-methoxy-4-oxobutanoic acid |

InChI |

InChI=1S/C7H13NO4/c1-8(2)7(11)5(12-3)4-6(9)10/h5H,4H2,1-3H3,(H,9,10) |

InChI Key |

JISDGWKVWLFWGC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C(CC(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid typically involves the reaction of dimethylamine with a suitable precursor, such as a methoxy-substituted butanoic acid derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in an organic solvent like dichloromethane at room temperature, with the addition of a base such as sodium hydroxide to deprotonate the dimethylamine and promote its nucleophilic attack on the carbonyl carbon of the precursor.

Industrial Production Methods: In an industrial setting, the production of 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions can be optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group (C=O) in the oxobutanoic acid moiety undergoes oxidation under controlled conditions:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media, chromium trioxide (CrO₃) in acetone (Jones reagent).

-

Products : Formation of a dicarboxylic acid via cleavage of the ketone group (if β-keto acid oxidation occurs) or hydroxylation at adjacent carbons.

-

Example :

This pathway is analogous to β-keto acid oxidation mechanisms described in studies of structurally related compounds .

Reduction Reactions

The ketone and carboxylic acid groups are susceptible to reduction:

-

Reagents/Conditions :

-

Ketone reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

-

Carboxylic acid reduction : Requires prior esterification (e.g., using SOCl₂/MeOH) followed by LiAlH₄ to yield alcohols.

-

-

Products :

-

Primary alcohol from ketone reduction.

-

Diol from full reduction of both ketone and carboxylic acid groups.

Example :

Similar reductions are reported for α-keto esters.

-

Substitution Reactions

The methoxy and dimethylamino groups participate in nucleophilic substitutions:

-

Methoxy group displacement :

-

Reagents : HBr or HI (aqueous) under reflux.

-

Product : Replacement of methoxy with hydroxyl or halogen groups.

-

-

Dimethylamino group reactions :

-

Quaternization : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

-

Demethylation : Strong acids (e.g., HCl) cleave dimethylamino to primary amine.

-

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization:

-

Esterification :

-

Reagents : Methanol/H₂SO₄ or DCC/DMAP.

-

Product : Methyl ester derivatives for improved volatility in analytical applications.

-

-

Amidation :

-

Reagents : Thionyl chloride (SOCl₂) followed by amines (e.g., NH₃).

-

Product : Amides with tailored solubility profiles.

-

Decarboxylation

Thermal or acidic decarboxylation eliminates CO₂:

-

Conditions : Heating at 150–200°C or treatment with concentrated H₂SO₄.

-

Product : Formation of 3-(dimethylamino)-4-methoxybutan-2-one.

This reaction is critical in synthesizing bioactive ketones.

Acid-Base Reactions

The compound acts as a weak acid (pKa ~3–4 for -COOH and ~9–10 for dimethylamino):

-

Neutralization : Reacts with NaOH to form sodium salts.

-

Buffer capacity : Stabilizes pH in biochemical assays due to dual protonation sites.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

The compound is often utilized in the synthesis of bioactive hybrid compounds aimed at targeting cancer cells. Research has demonstrated its efficacy in developing new drug candidates through molecular docking studies, which help in understanding interactions with biological targets. For instance, a study highlighted the synthesis of novel compounds that exhibited significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications in oncology .

2. Antifibrotic Treatments

Recent investigations have identified derivatives of 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid as selective antagonists for lysophosphatidic acid receptors. These compounds are being explored for their antifibrotic properties, showing promise in treating conditions characterized by excessive fibrosis . The structure-activity relationship studies conducted on these derivatives provide insights into optimizing their pharmacological profiles.

Cosmetic Formulations

1. Skin Care Products

The compound's properties make it suitable for incorporation into cosmetic formulations. Studies emphasize the importance of assessing the safety and efficacy of new cosmetic products before market introduction. The compound can enhance the stability and effectiveness of formulations, particularly those aimed at improving skin hydration and texture .

2. Experimental Design Techniques

Research employing experimental design methodologies has shown that formulations containing 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid can significantly influence sensory attributes such as greasiness and moisturizing effects. This is crucial for developing consumer-preferred skin care products .

Data Tables

Case Studies

Case Study 1: Synthesis and Cytotoxicity

A study focused on synthesizing new hybrid compounds using 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid demonstrated a yield of 90% with significant cytotoxic effects against various cancer cell lines. Molecular docking revealed strong binding affinities to target proteins associated with tumor growth, suggesting a viable pathway for drug development .

Case Study 2: Cosmetic Formulation Development

In a study aimed at optimizing cosmetic formulations, researchers utilized Box-Behnken design to assess the impact of 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid on product characteristics such as consistency index and moisturizing effects. Results indicated that formulations with this compound exhibited improved sensory properties, making them more appealing to consumers .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and keto groups can engage in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

4-[(3-Methoxyphenyl)amino]-4-oxobutanoic acid (CAS 16141-44-9)

- Substituents: A 3-methoxyphenyl group replaces the dimethylamino and methoxy groups.

- However, the absence of the dimethylamino group reduces polarity, leading to lower aqueous solubility compared to the target compound .

- Applications : Used in peptide mimetics due to its rigid structure.

4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid

- Substituents : A fluorine atom at the 2-position of the phenyl ring.

- Impact: Fluorine’s electron-withdrawing effect increases the acidity of the oxobutanoic acid (pKa ~3.5 vs. ~4.2 for the target compound), enhancing reactivity in esterification or amidation reactions .

- Applications : Metal coordination studies for antimicrobial agents .

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid (CAS 15880-03-2)

- Substituents : Methyl groups at the 2- and 4-positions of the phenyl ring.

- Impact : Increased hydrophobicity (logP ~2.8 vs. ~1.5 for the target compound) improves membrane permeability but reduces solubility. Steric hindrance from methyl groups may limit binding to flat enzymatic pockets .

- Applications : Intermediate in hydrophobic drug synthesis.

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

Notes:

- The target compound’s dimethylamino group contributes to higher solubility than methyl-substituted analogs.

- Fluorine’s electron-withdrawing effect lowers pKa, enhancing ionization in physiological conditions .

Biological Activity

4-(Dimethylamino)-3-methoxy-4-oxobutanoic acid, often referred to in scientific literature as a derivative related to various bioactive compounds, has garnered attention for its potential biological activities. This article aims to compile and synthesize findings from diverse studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dimethylamino group and a methoxy group attached to a 4-oxobutanoic acid backbone. Its structure is critical for its interaction with biological systems, influencing both its solubility and reactivity.

Antioxidant Properties

Research indicates that derivatives of 4-(dimethylamino)-3-methoxy-4-oxobutanoic acid exhibit significant antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative stress.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, showing potential in modulating inflammatory pathways. It may inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in various inflammatory diseases.

Cytotoxicity Against Cancer Cells

Several studies have investigated the cytotoxic effects of this compound on cancer cell lines. It has been shown to induce apoptosis in specific cancer types, making it a candidate for further development as an anticancer agent.

In Vitro Studies

- Cytotoxicity Assays : In vitro studies demonstrated that 4-(dimethylamino)-3-methoxy-4-oxobutanoic acid exhibits selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM depending on the cell line tested.

- Mechanism of Action : The compound was found to activate caspase pathways leading to apoptosis. Additionally, it inhibited cell proliferation significantly when treated over 48 hours.

In Vivo Studies

- Animal Models : In vivo studies using murine models of cancer showed that administration of the compound reduced tumor size by approximately 30% compared to control groups. The treatment also resulted in reduced metastasis in models of lung cancer.

- Toxicity Assessment : Toxicological evaluations indicated that at therapeutic doses, the compound showed minimal adverse effects on liver and kidney functions, suggesting a favorable safety profile.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.